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Compound of Interest

Compound Name: Linzagolix

Cat. No.: B1675553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Linzagolix and Elagolix, two oral

gonadotropin-releasing hormone (GnRH) receptor antagonists utilized in the management of

moderate to severe pain associated with endometriosis. This document synthesizes data from

clinical trials to evaluate the performance, efficacy, and safety profiles of these therapies,

supported by experimental data and detailed methodologies.

Mechanism of Action: GnRH Antagonism
Both Linzagolix and Elagolix are non-peptide, small-molecule GnRH receptor antagonists.[1]

[2] They competitively bind to GnRH receptors in the anterior pituitary gland, which inhibits

GnRH signaling.[1][3] This action leads to a dose-dependent suppression of luteinizing

hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4] The reduction in

gonadotropins results in decreased ovarian production of estradiol and progesterone, key

hormones in the pathogenesis of endometriosis. Unlike GnRH agonists, these antagonists do

not cause an initial "flare-up" of symptoms. The suppression of estrogen levels is reversible

upon discontinuation of the drugs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1675553?utm_src=pdf-interest
https://www.benchchem.com/product/b1675553?utm_src=pdf-body
https://www.benchchem.com/product/b1675553?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7051932/
https://go.drugbank.com/drugs/DB17083
https://pmc.ncbi.nlm.nih.gov/articles/PMC7051932/
https://pubchem.ncbi.nlm.nih.gov/compound/Linzagolix
https://pmc.ncbi.nlm.nih.gov/articles/PMC9922511/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothalamus

Anterior Pituitary

Ovaries

Endometrial Lesions

Oral GnRH Antagonists

GnRH

GnRH Receptor

Stimulates

LH & FSH

Release

Estradiol &
Progesterone

Stimulates Production

Pain &
Inflammation

Stimulates Growth

Linzagolix

Competitively Inhibit

Elagolix

Competitively Inhibit

Click to download full resolution via product page

Caption: GnRH Signaling Pathway and Antagonism.
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Comparative Efficacy Data
The following tables summarize the efficacy of Linzagolix and Elagolix in reducing

dysmenorrhea (painful periods) and non-menstrual pelvic pain (NMPP), the co-primary

endpoints in most clinical trials for endometriosis-associated pain.

Table 1: Efficacy of Linzagolix for Endometriosis-Associated Pain

Clinical Trial Dose
Primary Endpoint
Met (Dysmenorrhea
Responder Rate)

Primary Endpoint
Met (NMPP
Responder Rate)

EDELWEISS 3

(Phase 3)
75 mg once daily

44.0% vs 23.5%

placebo (p < 0.001) at

3 months

Not statistically

significant at 3 months

(p=0.279)

200 mg once daily +

Add-Back Therapy

(ABT)

72.9% vs 23.5%

placebo (p < 0.001) at

3 months

47.3% vs 30.9%

placebo (p = 0.007) at

3 months

EDELWEISS 1

(Phase 2b)
75 mg once daily

61.5% vs 34.5%

placebo at 12 weeks

Statistically significant

responder rate of

58.5%

200 mg once daily
56.3% vs 34.5%

placebo at 12 weeks
-

Responder definition typically involves a clinically meaningful reduction in pain scores without

an increase in analgesic use. Add-Back Therapy (ABT) consists of estradiol and norethindrone

acetate to mitigate hypoestrogenic side effects.

Table 2: Efficacy of Elagolix for Endometriosis-Associated Pain
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Clinical Trial Dose

Co-Primary
Endpoint Met
(Dysmenorrhea
Responder Rate)

Co-Primary
Endpoint Met
(NMPP Responder
Rate)

Pivotal Phase 3 Trials

(Study 1 & 2)
150 mg once daily

Study 1: 46% vs 20%

placebo at 3 months

Study 1: 50% vs 36%

placebo at 3 months

200 mg twice daily
Study 1: 76% vs 20%

placebo at 3 months

Study 1: 55% vs 36%

placebo at 3 months

Responder definition for Elagolix trials was a clinically meaningful reduction in dysmenorrhea

and NMPP scores at month 3, with no increase in analgesic use.

Comparative Safety and Tolerability Data
The primary safety concerns with GnRH antagonists are related to hypoestrogenic side effects,

most notably bone mineral density (BMD) loss and vasomotor symptoms (hot flushes).

Table 3: Key Safety Findings for Linzagolix and Elagolix
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Adverse Event Linzagolix Elagolix

Bone Mineral Density (BMD)

Loss (Lumbar Spine)

EDELWEISS 3 (at 6 months):

-0.89% (75 mg), -0.79% (200

mg + ABT)

Phase 3 Trials (at 6 months):

Dose-dependent decreases.

Higher proportion of subjects

with >5% decrease in the 200

mg BID group compared to

placebo.

Hot Flushes

EDELWEISS 3: 7.5% (75 mg),

6.8% (200 mg + ABT), 2.5%

(placebo)

Dose-dependent increases

reported in clinical trials.

Headache

EDELWEISS 3: 8.1% (75 mg),

10.5% (200 mg + ABT), 8.0%

(placebo)

One of the most common

adverse events reported.

Amenorrhea Dose-dependent increase.
7% to 57% of women with 200

mg twice per day dose.

Experimental Protocols
A standardized approach is generally employed in the clinical evaluation of treatments for

endometriosis-associated pain.

Key Clinical Trial Methodologies
The EDELWEISS 3 trial for Linzagolix was a multicenter, prospective, randomized, double-

blind, placebo-controlled Phase 3 study. Participants were women aged 18-49 with a surgical

diagnosis of endometriosis within the last 10 years and moderate to severe endometriosis-

associated pain. The study evaluated two doses of Linzagolix (75 mg once daily and 200 mg

once daily with ABT) against a placebo over a 6-month treatment period. Pain scores were

recorded daily by participants in an electronic diary using a verbal rating scale.

Similarly, the pivotal Phase 3 trials for Elagolix were multicenter, double-blind, placebo-

controlled, randomized studies. These trials assessed two doses of Elagolix (150 mg once daily

and 200 mg twice daily) versus placebo in premenopausal women aged 18 to 49 with

moderate to severe endometriosis-associated pain. The treatment period was 6 months, with a
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screening period of up to 100 days. Participants used an electronic diary to record

dysmenorrhea and NMPP.

Screening & Washout

Randomization

Treatment Period (3-6 Months)

Endpoint Assessment

Inclusion Criteria Met:
- Surgical Diagnosis of Endometriosis

- Moderate to Severe Pain
- Age 18-49 years

e-Diary for Pain Assessment

Randomized, Double-Blind

Daily Oral Dosing:
- Linzagolix (75mg or 200mg+ABT)

- Elagolix (150mg or 200mg)
- Placebo

Ongoing Data Collection:
- Daily Pain Scores (e-Diary)

- Analgesic Use
- Adverse Events

Co-Primary Efficacy Endpoints:
- Dysmenorrhea Responder Rate

- NMPP Responder Rate

Secondary Endpoints:
- Overall Pelvic Pain

- Dyspareunia
- Quality of Life

- Safety (BMD, etc.)
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Caption: Typical Clinical Trial Workflow.

Summary and Conclusion
Both Linzagolix and Elagolix have demonstrated efficacy in reducing endometriosis-

associated pain, including dysmenorrhea and non-menstrual pelvic pain, compared to placebo.

The choice between these agents may depend on the desired level of estrogen suppression,

the need for add-back therapy, and the individual patient's tolerance for hypoestrogenic side

effects.

Linzagolix offers a dosing option (75 mg) that aims to maintain partial estrogen suppression,

potentially reducing the need for ABT in some patients, while a higher dose (200 mg) with ABT

provides greater pain relief. Elagolix also provides two dosing regimens to modulate the degree

of estrogen suppression and pain relief.

Direct comparative trials are lacking, but network meta-analyses suggest that higher doses of

these oral GnRH antagonists are generally more effective for pain relief but are associated with

more adverse effects. The development of these oral antagonists represents a significant

advancement in the management of endometriosis, offering a tailored therapeutic approach to

a debilitating condition. Further research, including head-to-head trials, will be beneficial in

delineating the specific advantages of each agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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